
3,4-Diphenylbutanoic acid
描述
3,4-Diphenylbutanoic acid is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of two phenyl groups attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
3,4-Diphenylbutanoic acid can be synthesized through several methods. One common approach involves the reaction of benzylmagnesium chloride with ethyl 3-phenylpropanoate, followed by hydrolysis and acidification to yield the desired product . Another method includes the use of phase-transfer catalysis, where N-(benzylidene)benzylamines react with cinnamic acid derivatives under basic conditions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process while maintaining cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
3,4-Diphenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction may produce diphenylbutanol.
科学研究应用
3,4-Diphenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 3,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Phenylbutanoic acid: Similar in structure but with only one phenyl group.
3-Phenylpropanoic acid: Lacks the second phenyl group and has a shorter carbon chain.
Benzylbutanoic acid: Contains a benzyl group instead of a phenyl group.
Uniqueness
3,4-Diphenylbutanoic acid is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to similar compounds .
属性
IUPAC Name |
3,4-diphenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBZTAYSABJDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 3,4-Diphenylbutanoic acid?
A1: One convenient method involves a phase-transfer catalyzed reaction. [] This approach utilizes N-(diphenylmethylene)benzylamine and esters of cinnamic acid to yield alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates. Subsequent acid hydrolysis of these intermediates leads to the formation of threo-4-amino-3,4-diphenylbutanoic acid. [] Another method involves reacting ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride, resulting in the formation of this compound, alongside other products. []
Q2: What is the molecular formula and weight of this compound?
A2: While not explicitly stated in the provided abstracts, based on its structure, the molecular formula of this compound is C16H16O2, and its molecular weight is 240.30 g/mol.
Q3: What other 3,4-disubstituted 4-aminobutanoic acid derivatives have been synthesized in the context of the provided research?
A4: While the research mentions the synthesis of 3,4-disubstituted 4-aminobutanoic acids, [] it does not provide specific examples of the synthesized derivatives. Further investigation within the full text of the paper would be needed to answer this question completely.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3383466.png)


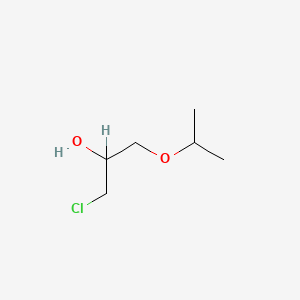
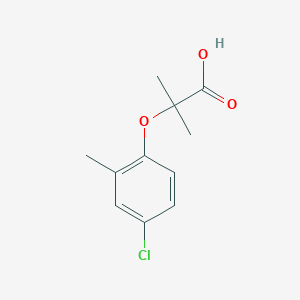
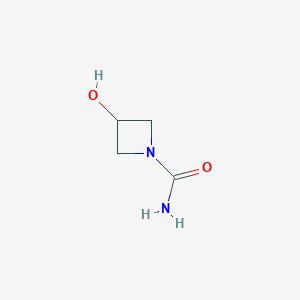
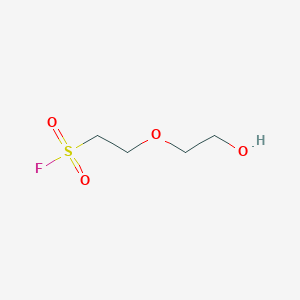
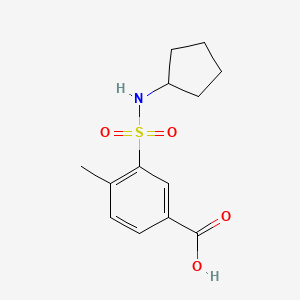
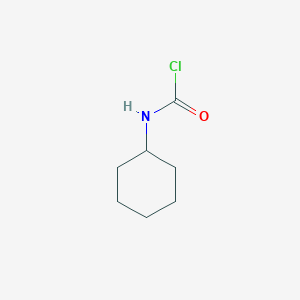


![2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B3383560.png)
![6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B3383570.png)
![{6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol](/img/structure/B3383576.png)
